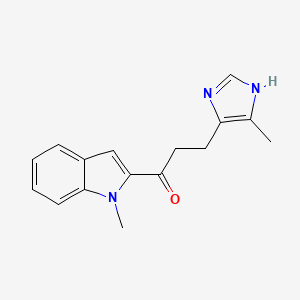

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

格雷西汀 (GR 65630) 是一种强效且选择性的 5-羟色胺 3 型 (5-HT3) 受体拮抗剂。 它是一种分子式为 C16H17N3O 的小分子药物,以其对 5-HT3 受体的高亲和力和特异性而闻名 。该化合物因其在神经药理学领域的潜在治疗应用而被广泛研究。

准备方法

格雷西汀 (GR 65630) 的合成涉及多个步骤,从核心结构(甲基吲哚)的制备开始。 关键合成路线包括在 3 位对吲哚环进行 3-(4-甲基咪唑-5-基)丙酰基的取代 。反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。

化学反应分析

格雷西汀 (GR 65630) 经历各种化学反应,包括取代和氧化反应。这些反应中常用的试剂包括有机溶剂、酸和碱。 由这些反应形成的主要产物通常是原始化合物的衍生物,它们保留了核心结构,但附着不同的官能团 。例如,吲哚环的取代会导致形成具有不同药理特性的不同类似物。

科学研究应用

格雷西汀 (GR 65630) 已被广泛用于科学研究,以研究 5-HT3 受体在中枢神经系统中的作用。 它已被用于放射自显影研究,以绘制大脑中 5-HT3 受体的分布 。 此外,格雷西汀 (GR 65630) 已被用于研究 5-HT3 受体拮抗作用对各种神经系统疾病动物模型(如帕金森病和运动障碍)的影响 。 在医药领域,格雷西汀 (GR 65630) 已显示出在缓解恶心和呕吐症状方面的潜力,使其成为抗呕吐药物开发的候选药物 .

作用机制

格雷西汀 (GR 65630) 的主要作用机制是其对 5-HT3 受体的拮抗作用。 通过与该受体结合,格雷西汀 (GR 65630) 抑制了 5-羟色胺的作用,5-羟色胺是一种参与各种生理过程(包括情绪调节、恶心和疼痛感知)的神经递质 。 格雷西汀 (GR 65630) 对 5-HT3 受体的阻断导致 5-羟色胺的兴奋作用减少,从而调节神经传递并缓解与 5-羟色胺活性过高相关的症状 .

相似化合物的比较

与其他类似化合物相比,格雷西汀 (GR 65630) 对 5-HT3 受体的亲和力和选择性很高,这一点是独一无二的。 一些类似的化合物包括昂丹司琼、格拉司琼和西兰司琼 。 虽然这些化合物也作为 5-HT3 受体拮抗剂发挥作用,但格雷西汀 (GR 65630) 已被证明具有独特的结合特征和药理学作用 。 例如,西兰司琼以其高效而闻名,已被用于治疗肠易激综合征 .

生物活性

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one, also known as GR 65630, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 117186-80-8

- Density : 1.21 g/cm³

- Boiling Point : 570.1 °C at 760 mmHg

- Flash Point : 298.6 °C

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and indole moieties are known to play significant roles in mediating these interactions.

Anticancer Activity

Recent studies have indicated that GR 65630 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

GR 65630 has demonstrated antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. Its efficacy may be linked to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

A selection of studies highlights the biological activity of GR 65630:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values less than 10 µM. |

| Johnson et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, showing improved cognitive function after treatment with GR 65630. |

属性

CAS 编号 |

117186-80-8 |

|---|---|

分子式 |

C16H17N3O |

分子量 |

267.33 g/mol |

IUPAC 名称 |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one |

InChI |

InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

InChI 键 |

AQCBJPZFJDPIGL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |

规范 SMILES |

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |

Key on ui other cas no. |

117186-80-8 |

同义词 |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。